Physicochemical properties of 2-(Bicycloheptyl)trichlorosilane
Physicochemical properties of 2-(Bicycloheptyl)trichlorosilane
An In-depth Technical Guide to the Physicochemical Properties of 2-(Bicycloheptyl)trichlorosilane
Abstract
2-(Bicycloheptyl)trichlorosilane, also known as 2-Norbornyltrichlorosilane, is a versatile organosilane compound of significant interest in materials science and organic synthesis. Its unique structure, combining a rigid bicycloalkane framework with a highly reactive trichlorosilyl functional group, makes it a valuable precursor for surface modification, a coupling agent in composite materials, and an intermediate in the synthesis of specialized silicone polymers. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, synthesis, and handling protocols, designed for researchers, chemists, and professionals in drug development and materials science. We delve into the causality behind its chemical behavior and provide detailed procedural insights to ensure safe and effective utilization.
Chemical Identity and Core Properties
2-(Bicycloheptyl)trichlorosilane is identified by the CAS Number 18245-29-9.[1][][3][4][5] The molecule consists of a bicyclo[2.2.1]heptane (norbornane) group attached to a silicon atom which is, in turn, bonded to three chlorine atoms.[][5] This structure imparts a combination of organic and inorganic characteristics, driving its utility as a molecular bridge between different material types.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 18245-29-9 | [1][][3][4][5] |
| Molecular Formula | C₇H₁₁Cl₃Si | [1][][3][4][5] |
| Molecular Weight | 229.61 g/mol | [1][][3][5] |
| IUPAC Name | 2-bicyclo[2.2.1]heptanyl(trichloro)silane | [] |
| Synonyms | 2-Norbornyltrichlorosilane, (Bicyclo[2.2.1]heptan-2-yl)trichlorosilane | [][5] |
| Density | 1.27 g/cm³ | [1][] |
| Boiling Point | 63 °C | [1][3] |
| Melting Point | <0 °C | [1][3] |
| Refractive Index | 1.4919 | [1] |
| Flash Point | 83 °C | [1] |
| Vapor Pressure | 0.0537 mmHg at 25°C | [1] |
Reactivity and Chemical Behavior
The chemical behavior of 2-(bicycloheptyl)trichlorosilane is dominated by the highly polarized and reactive silicon-chlorine (Si-Cl) bonds.
Hydrolytic Sensitivity
This compound is extremely sensitive to moisture and reacts rapidly and violently with water, including atmospheric humidity.[1][6] This reaction is a hallmark of chlorosilanes and is the basis for many of their applications, particularly in forming siloxane polymers and surface coatings. The hydrolysis proceeds via nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups. The resulting silanetriol is unstable and readily undergoes condensation to form a stable polysiloxane network, liberating hydrochloric acid (HCl) as a corrosive byproduct.[6][7]
Expert Insight: The rapid, exothermic nature of chlorosilane hydrolysis necessitates stringent anhydrous handling conditions. The release of corrosive HCl gas is a major safety concern, requiring the use of well-ventilated fume hoods and appropriate acid gas scrubbers for larger-scale operations.
Caption: General workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
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Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
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Charging Reactants: In the flask, dissolve norbornene in an anhydrous solvent like toluene. Add a catalytic amount of Speier's catalyst.
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Addition: Slowly add trichlorosilane to the stirred solution via a dropping funnel at room temperature. An ice bath may be required to control the initial exotherm.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).
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Workup and Purification: Cool the mixture, remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield the final product as a clear liquid.
Self-Validating System: The purity of the final product must be confirmed by analytical methods such as NMR spectroscopy and Gas Chromatography (GC) to ensure the absence of starting materials and byproducts like silicon tetrachloride. The boiling point at a specific pressure serves as a key physical constant for identification.
Expected Analytical Characterization
While specific datasets are proprietary, the structure of 2-(bicycloheptyl)trichlorosilane allows for a reliable prediction of its spectral characteristics.
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¹H NMR Spectroscopy: The spectrum will be complex, showing a series of overlapping multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the 11 protons of the bicycloheptyl ring system. The complexity arises from the rigid, strained nature of the ring, leading to distinct chemical shifts and complex spin-spin coupling for each proton.
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¹³C NMR Spectroscopy: The spectrum will display seven distinct signals for the seven carbon atoms of the bicycloheptyl group. The carbon atom directly bonded to the silicon (C-Si) will be significantly shifted compared to the other aliphatic carbons.
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Infrared (IR) Spectroscopy: Expected characteristic peaks include strong C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. Crucially, strong, sharp absorption bands corresponding to Si-Cl stretching will be present in the 450-600 cm⁻¹ region. The absence of a broad O-H peak (around 3200-3600 cm⁻¹) is a key indicator of product purity and lack of hydrolysis.
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Mass Spectrometry (MS): The mass spectrum will exhibit a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundance of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl). The predictable isotopic pattern is a powerful tool for confirming the presence of three chlorine atoms.
Expert Insight: The most common fragmentation pathway involves the loss of a chlorine radical (-Cl) to form the [M-Cl]⁺ ion, which is often the base peak. Further fragmentation can occur through the loss of HCl or cleavage of the bicycloheptyl ring.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Applications in Research and Industry
The primary application of 2-(bicycloheptyl)trichlorosilane stems from its dual functionality. [3]
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Coupling Agent: It serves as a molecular bridge to improve the adhesion between inorganic materials (like glass, silica, or metal oxides) and organic polymers. [3]The trichlorosilyl group reacts with surface hydroxyls on the inorganic substrate, while the organic bicycloheptyl group provides compatibility and entanglement with the polymer matrix. [3]2. Surface Modifier: It is used to create self-assembled monolayers (SAMs) on surfaces, altering properties like hydrophobicity, adhesion, and friction. [3]This is critical in manufacturing coatings, sealants, and in the electronics industry. [3]3. Chemical Intermediate: It acts as a building block in the synthesis of more complex organosilicon compounds and specialty polymers for advanced material applications. [3]
Safety, Handling, and Storage
2-(Bicycloheptyl)trichlorosilane is a hazardous chemical that requires strict safety protocols. It is corrosive and causes severe skin burns and eye damage. [1][8]It is also irritating to the respiratory system. [1] Table 2: Hazard and Safety Information
| Identifier | Code | Description | Source(s) |
| UN Number | 2987 | Chlorosilanes, corrosive, n.o.s. | [1] |
| Risk Phrases | R34 | Causes burns. | [1] |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] | |
| Safety Phrases | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [1] |
Handling Protocol
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Engineering Controls: Always handle this compound inside a certified chemical fume hood with sufficient airflow. An emergency eyewash and safety shower must be immediately accessible. [9]* Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (neoprene or nitrile rubber). [9] * Eye Protection: Use chemical splash goggles and a full-face shield. [8][9] * Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Wear additional protective clothing as needed. [8][9]* Procedural Precautions: Use only flame-dried glassware and operate under an inert atmosphere (nitrogen or argon). [8]Ground all equipment to prevent static discharge. [8][9]Avoid contact with water and other incompatible materials. [8]
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Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [3][8][9]The container should be kept under a blanket of dry inert gas. Storage at 2-8°C is recommended. [3]
References
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2-(Bicycloheptyl)trichlorosilane - ChemBK. (2024, April 10). Available at: [Link]
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2-(BICYCLOHEPTYL)TRICHLOROSILANE - MySkinRecipes. (n.d.). Available at: [Link]
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Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- - Substance Details - SRS | US EPA. (2023, November 1). Available at: [Link]
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(5-BICYCLO[2.2.1]HEPT-2-ENYL)TRICHLOROSILANE, tech-95, endo - Gelest. (2015, September 3). Available at: [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Available at: [Link]
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ICSC 0591 - TRICHLOROSILANE - ILO. (n.d.). Available at: [Link]
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Trichlorosilane - Wikipedia. (n.d.). Available at: [Link]
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Trichlorosilane - Registration Dossier - ECHA. (n.d.). Available at: [Link]
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